molecular formula C10H12FNO2 B13695352 Ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Cat. No.: B13695352
M. Wt: 197.21 g/mol
InChI Key: MCBCUZAOVYCSIH-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by a cyclopenta[b]pyrrole core structure with a fluorine atom at the 3-position and an ethyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable cyclopentanone derivative with an appropriate amine, followed by fluorination and esterification reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The ester group may facilitate cellular uptake and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate distinguishes it from other similar compounds. Fluorine can significantly influence the compound’s chemical stability, reactivity, and biological activity, making it a valuable molecule for various applications .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

InChI

InChI=1S/C10H12FNO2/c1-2-14-10(13)9-8(11)6-4-3-5-7(6)12-9/h12H,2-5H2,1H3

InChI Key

MCBCUZAOVYCSIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CCC2)F

Origin of Product

United States

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